molecular formula C8H16ClNO3S B2961248 4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione hydrochloride CAS No. 2137535-19-2

4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione hydrochloride

Cat. No.: B2961248
CAS No.: 2137535-19-2
M. Wt: 241.73
InChI Key: GRTNUQLIGYDTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione hydrochloride is a complex organic compound characterized by its unique molecular structure, which includes a spirocyclic framework with nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione hydrochloride typically involves multi-step organic reactions. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors designed to handle the specific requirements of the reaction. The process may include the use of catalysts to improve yield and selectivity, as well as purification steps to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule, such as the amine, sulfone, and ether groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The reactions of this compound can lead to the formation of various derivatives, including oxidized, reduced, and substituted analogs. These products can have different chemical and physical properties, making them suitable for different applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione hydrochloride is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial therapies.

Industry: In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may contribute to the development of new products with improved performance and functionality.

Mechanism of Action

The mechanism by which 4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used, and further research is needed to fully understand its mode of action.

Comparison with Similar Compounds

  • 4-Amino-1-oxa-8-thiaspiro[4.5]decane-8,8-dioxide hydrochloride

  • 8-Amino-1-oxa-8-thiaspiro[4.5]decane-8,8-dione hydrochloride

  • 4-Amino-1-oxa-8-thiaspiro[4.5]decane-8,8-dione

Uniqueness: 4-Amino-1-oxa-8lambda6-thiaspiro[45]decane-8,8-dione hydrochloride stands out due to its specific structural features, such as the presence of the sulfone group and the spirocyclic framework

Properties

IUPAC Name

8,8-dioxo-1-oxa-8λ6-thiaspiro[4.5]decan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S.ClH/c9-7-1-4-12-8(7)2-5-13(10,11)6-3-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTNUQLIGYDTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1N)CCS(=O)(=O)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.